molecular formula C20H20ClN3O B11059057 10-(4-chlorophenyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one

10-(4-chlorophenyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one

Cat. No.: B11059057
M. Wt: 353.8 g/mol
InChI Key: DKKGFEVSGMVPOR-UHFFFAOYSA-N
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Description

10-(4-chlorophenyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties . This particular compound is characterized by its unique structure, which includes a pyrido[3,2-b][1,4]benzodiazepine core with a 4-chlorophenyl group and two methyl groups.

Chemical Reactions Analysis

Types of Reactions

10-(4-chlorophenyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

10-(4-chlorophenyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-chlorophenyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant effects . The molecular targets include GABA_A receptors, which play a crucial role in regulating neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-chlorophenyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique structure allows for specific interactions with GABA receptors, potentially leading to different therapeutic effects and side effect profiles .

Properties

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C20H20ClN3O/c1-20(2)10-15-17(16(25)11-20)18(12-5-7-13(21)8-6-12)24-19-14(23-15)4-3-9-22-19/h3-9,18,23H,10-11H2,1-2H3,(H,22,24)

InChI Key

DKKGFEVSGMVPOR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=CC=N3)C4=CC=C(C=C4)Cl)C(=O)C1)C

Origin of Product

United States

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